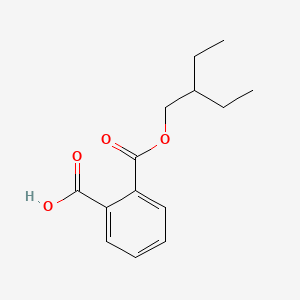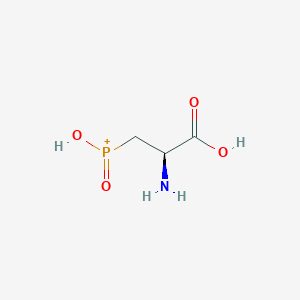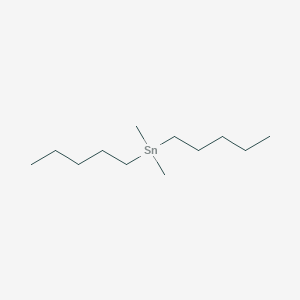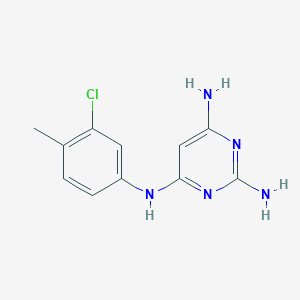![molecular formula C15H11O5- B14347755 4-[(Benzyloxy)carbonyl]-3-carboxyphenolate CAS No. 97889-54-8](/img/structure/B14347755.png)
4-[(Benzyloxy)carbonyl]-3-carboxyphenolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Benzyloxy)carbonyl]-3-carboxyphenolate is an organic compound that features a benzyloxycarbonyl group attached to a phenolate ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Benzyloxy)carbonyl]-3-carboxyphenolate typically involves the reaction of benzyl alcohol with phosgene to form benzyl chloroformate, which is then reacted with a phenolate derivative . The reaction conditions often require a controlled environment to ensure the proper formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This can include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-[(Benzyloxy)carbonyl]-3-carboxyphenolate can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzylic alcohols or carboxylic acids.
Reduction: Reduction can be achieved using catalytic hydrogenation or reducing metals in acid.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often facilitated by resonance stabilization.
Common Reagents and Conditions
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, hydrogen gas with a catalyst for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzylic alcohols or carboxylic acids, while substitution reactions can produce a variety of substituted phenolates .
Scientific Research Applications
4-[(Benzyloxy)carbonyl]-3-carboxyphenolate has several applications in scientific research:
Mechanism of Action
The mechanism of action for 4-[(Benzyloxy)carbonyl]-3-carboxyphenolate involves its interaction with molecular targets through nucleophilic acyl substitution reactions. The compound can act as an acylating agent, transferring its benzyloxycarbonyl group to nucleophilic sites on target molecules . This process is often catalyzed by acids or bases, depending on the specific reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Benzyl chloroformate: Used in similar acylation reactions but lacks the carboxyphenolate group.
Phenyl acetate: Another acylating agent with different reactivity due to the acetate group.
Benzoic acid derivatives: Share structural similarities but differ in functional groups and reactivity.
Uniqueness
4-[(Benzyloxy)carbonyl]-3-carboxyphenolate is unique due to its combination of a benzyloxycarbonyl group and a carboxyphenolate moiety. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
CAS No. |
97889-54-8 |
|---|---|
Molecular Formula |
C15H11O5- |
Molecular Weight |
271.24 g/mol |
IUPAC Name |
3-carboxy-4-phenylmethoxycarbonylphenolate |
InChI |
InChI=1S/C15H12O5/c16-11-6-7-12(13(8-11)14(17)18)15(19)20-9-10-4-2-1-3-5-10/h1-8,16H,9H2,(H,17,18)/p-1 |
InChI Key |
MWTMXYXPZGPRJQ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=C(C=C(C=C2)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


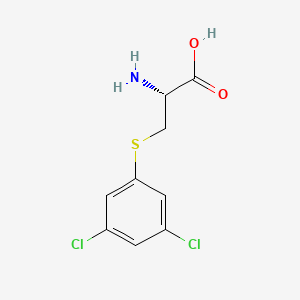
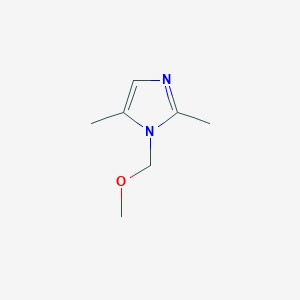

![2-[(4-Nitrophenyl)methyl]benzonitrile](/img/structure/B14347689.png)
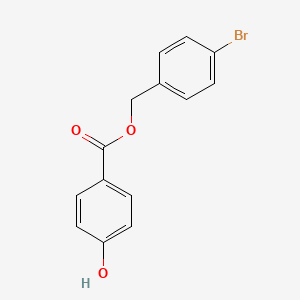
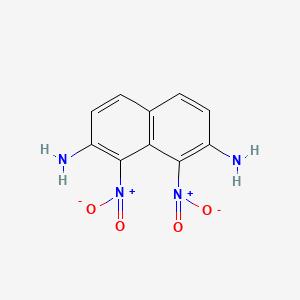
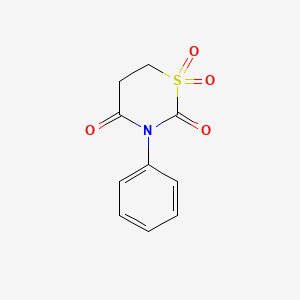
![[(Diiodostannanediyl)di(prop-1-yne-3,1-diyl)]bis(trimethylsilane)](/img/structure/B14347708.png)
![Benzamide, N-[(4-methoxyphenyl)methoxy]-](/img/structure/B14347715.png)
